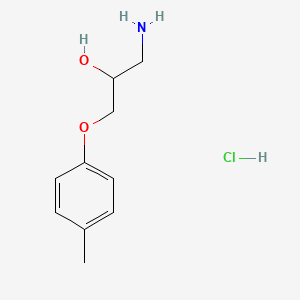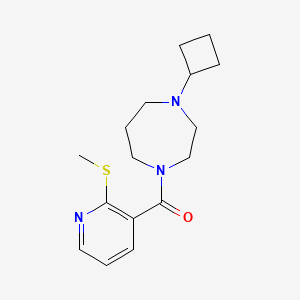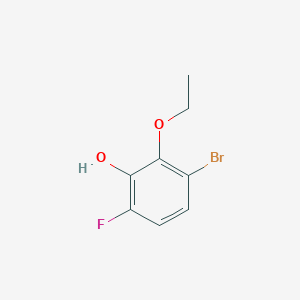![molecular formula C24H20ClN5O4 B2971364 ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896298-83-2](/img/no-structure.png)
ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H20ClN5O4 and its molecular weight is 477.91. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research
This compound shows promise in the field of anticancer drug development. Organotin(IV) derivatives, which have structural similarities, have been studied for their anticancer properties. They are found to have lesser toxicity than related platinum drugs and can act as catalysts in industry and as agricultural biocides due to their high antifungal activities . The structural complexity of ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suggests it may interact with biological molecules in unique ways, potentially leading to new anticancer therapies.
Antimicrobial and Antifungal Applications
The structural analogs of this compound have been preliminarily screened for antimicrobial and antifungal studies, showing promising results . This indicates that ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate could be used in the development of new antimicrobial and antifungal agents, which are crucial in the fight against drug-resistant pathogens.
Biochemical Studies
The biochemical activity of organotin(IV) carboxylates is greatly influenced by the structure of the molecule and the coordination number of tin . As such, this compound could be used in biochemical studies to understand the relationship between molecular structure and biological activity, which is essential for the design of more effective drugs.
Material Science
Compounds with chlorophenyl groups have been used to create thin films by thermal evaporation techniques . Ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate could be explored for its potential in creating new materials with specific electronic or optical properties.
Agricultural Biocides
Due to the structural similarities with organotin(IV) compounds, which have high antifungal activities and are used as agricultural biocides, this compound could be researched for use in protecting crops from fungal pathogens .
Catalyst in Chemical Synthesis
Organotin(IV) compounds are known to act as catalysts in various industrial processes . The compound could be studied for its catalytic properties, potentially leading to more efficient chemical synthesis methods.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the 4-chlorophenyl and ethyl groups. The final step involves the esterification of the carboxylic acid group with ethyl alcohol.", "Starting Materials": [ "2-aminopurine", "4-chlorobenzaldehyde", "methyl acetoacetate", "benzaldehyde", "ethyl alcohol", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine", "a. Dissolve 2-aminopurine in acetic anhydride and add sulfuric acid dropwise with stirring.", "b. Heat the reaction mixture at 120°C for 4 hours.", "c. Cool the reaction mixture and pour it into ice-cold water.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dissolve the precipitate in sodium bicarbonate solution and extract with chloroform.", "f. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the product.", "Step 2: Synthesis of ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "a. Dissolve 8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine in dry chloroform.", "b. Add methyl acetoacetate and benzaldehyde to the reaction mixture and reflux for 6 hours.", "c. Cool the reaction mixture and pour it into ice-cold water.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dissolve the precipitate in sodium bicarbonate solution and extract with chloroform.", "f. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the product.", "Step 3: Esterification of carboxylic acid group with ethyl alcohol", "a. Dissolve ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in dry chloroform.", "b. Add sodium ethoxide and ethyl alcohol to the reaction mixture and reflux for 6 hours.", "c. Cool the reaction mixture and pour it into ice-cold water.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dry the product over sodium sulfate and recrystallize from ethanol to obtain the final product." ] } | |
Numéro CAS |
896298-83-2 |
Nom du produit |
ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Formule moléculaire |
C24H20ClN5O4 |
Poids moléculaire |
477.91 |
Nom IUPAC |
ethyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O4/c1-3-34-19(31)14-29-22(32)20-21(27(2)24(29)33)26-23-28(20)13-18(15-7-5-4-6-8-15)30(23)17-11-9-16(25)10-12-17/h4-13H,3,14H2,1-2H3 |
Clé InChI |
QHNPWAUUBGJBLU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)


![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)

![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)